molecular formula C17H20O4 B026724 celaphanol A CAS No. 244204-40-8

celaphanol A

Cat. No.: B026724
CAS No.: 244204-40-8
M. Wt: 288.34 g/mol
InChI Key: MLGLJFWISHCOAE-QGZVFWFLSA-N
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Description

trans-JB253: is a photoswitchable sulfonylurea compound that has garnered significant attention in the field of photopharmacology. It is designed to control insulin release through light exposure, making it a promising tool for diabetes research and treatment. The compound is derived from glimepiride, a well-known antidiabetic drug, and incorporates azobenzene moieties to enable light-induced isomerization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-JB253 involves several key steps:

Industrial Production Methods: While specific industrial production methods for trans-JB253 are not extensively documented, the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: trans-JB253 undergoes isomerization reactions in response to light exposure. The compound can switch between its trans (inactive) and cis (active) forms when exposed to specific wavelengths of light .

Common Reagents and Conditions:

Major Products: The major product of the light-induced isomerization is the cis form of JB253, which is the active form that can block ATP-sensitive potassium channels .

Scientific Research Applications

trans-JB253 has a wide range of scientific research applications:

Mechanism of Action

trans-JB253 exerts its effects through light-induced isomerization. When exposed to blue light, the compound switches from its trans form to its cis form. The cis form binds to the SUR1 subunit of ATP-sensitive potassium channels, promoting their closure. This leads to an increase in intracellular calcium levels and subsequent insulin release from pancreatic beta cells .

Comparison with Similar Compounds

Uniqueness: trans-JB253 is unique due to its photoswitchable nature, allowing for precise temporal and spatial control of its activity. This property sets it apart from other sulfonylureas like glibenclamide and glimepiride, which do not have light-responsive characteristics .

Biological Activity

Celaphanol A, a compound derived from the plant Celastrus stephanotifolius , has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is classified as a norditerpene, with the chemical formula C17H20O4C_{17}H_{20}O_{4} and a unique structure that contributes to its biological effects. The compound has been characterized using various spectroscopic techniques, including HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, which elucidates its molecular framework and functional groups critical for its activity .

1. Anti-inflammatory Activity

This compound exhibits moderate inhibition of the NF-κB pathway, a crucial mediator in inflammatory responses. Research indicates that it can reduce nitric oxide production, suggesting its potential as an anti-inflammatory agent . The compound's ability to inhibit NF-κB activation positions it as a candidate for therapeutic strategies targeting inflammatory diseases.

Activity Mechanism Reference
Anti-inflammatoryInhibits NF-κB activation
Nitric oxide reductionReduces NO production

2. Antitumor Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties against various cancer cell lines. Notably, it has shown effectiveness against melanoma and glioma cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells, although detailed pathways remain to be fully elucidated .

Cancer Type Effect Observed Reference
MelanomaSignificant cell inhibition
GliomaInduction of apoptosis

3. Antioxidant Properties

This compound demonstrates antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cardiovascular health . The compound's ability to mitigate oxidative damage may contribute to its overall health benefits.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammation: A recent study evaluated the effects of this compound on LPS-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .
  • Anticancer Efficacy: In another investigation focusing on cancer cell lines, this compound was found to inhibit cell proliferation effectively and induce apoptosis through mitochondrial pathways .

Properties

IUPAC Name

(4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-16(2)5-4-6-17(3)10-8-12(19)11(18)7-9(10)13(20)14(21)15(16)17/h7-8,18-19,21H,4-6H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGLJFWISHCOAE-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=C(C(=O)C3=CC(=C(C=C32)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(C1=C(C(=O)C3=CC(=C(C=C23)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of Celaphanol A and what are its notable structural features?

A1: this compound is a trinorditerpene isolated from the root bark of Celastrus orbiculatus []. Structurally, it's noteworthy for its tricyclic core and the presence of a phenolic moiety. Recent research has led to the discovery of two unique dimeric forms, (M)-Bithis compound and (P)-Bithis compound, which exist as atropisomers [].

Q2: What biological activities have been reported for this compound?

A2: Research indicates that this compound exhibits promising neuroprotective properties. In a study using PC12 cells, this compound demonstrated a significant protective effect against hydrogen peroxide-induced cell death at a concentration of 10 μM []. Notably, its dimeric forms, particularly (M)-Bithis compound, exhibited even greater potency, showcasing neuroprotective effects at a concentration of 1 μM []. Further investigations have highlighted this compound's potential as an anti-inflammatory agent. Studies reveal its ability to inhibit NF-κB activation and nitric oxide production, suggesting a possible role in managing inflammatory conditions [, ].

Q3: Has the total synthesis of this compound been achieved?

A3: Yes, multiple research groups have successfully completed the total synthesis of (±)-Celaphanol A [, , , ]. The synthetic routes typically utilize α-cyclocitral and 3,4-dimethoxy benzyl chloride as starting materials and involve a key intramolecular cyclization step to construct the characteristic tricyclic framework of the natural product.

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